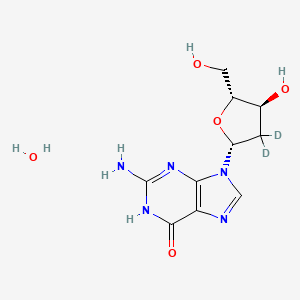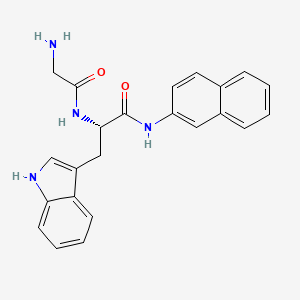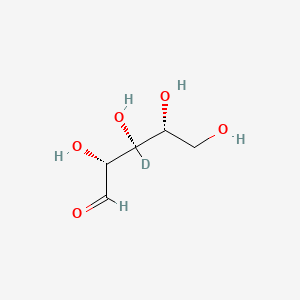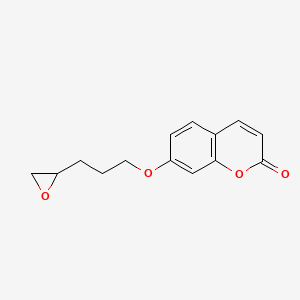
DNA polymerase-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA polymerase-IN-4 is a compound that inhibits the activity of DNA polymerases, which are enzymes responsible for synthesizing DNA molecules from nucleotides. DNA polymerases play a crucial role in DNA replication and repair, making them essential for cell division and genome maintenance. Inhibitors like this compound are valuable tools in scientific research and have potential therapeutic applications, particularly in the treatment of diseases involving rapid cell proliferation, such as cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DNA polymerase-IN-4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route may involve:
Formation of Intermediate Compounds: This step often includes the preparation of nucleoside analogs or other precursor molecules.
Coupling Reactions: These reactions involve the coupling of intermediate compounds under specific conditions, such as the use of catalysts, solvents, and controlled temperatures.
Purification: The final product is purified using techniques like chromatography to ensure its purity and efficacy.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated systems to ensure consistency and efficiency. The process includes:
Batch Processing: Large quantities of intermediate compounds are synthesized and stored for subsequent reactions.
Continuous Flow Synthesis: This method allows for the continuous production of this compound, improving yield and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
DNA polymerase-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Acetonitrile, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
DNA polymerase-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA polymerases and their inhibition.
Biology: Helps in understanding DNA replication and repair processes.
Medicine: Potential therapeutic applications in treating diseases involving rapid cell proliferation, such as cancer.
Industry: Used in the development of diagnostic tools and research reagents.
Wirkmechanismus
DNA polymerase-IN-4 exerts its effects by binding to the active site of DNA polymerases, preventing them from catalyzing the synthesis of DNA. This inhibition disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include the catalytic subunits of DNA polymerases, and the pathways involved are those related to DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DNA polymerase-IN-1
- DNA polymerase-IN-2
- DNA polymerase-IN-3
Uniqueness
DNA polymerase-IN-4 is unique in its high specificity and potency as an inhibitor of DNA polymerases. Compared to similar compounds, it has a higher binding affinity and a broader range of activity against different types of DNA polymerases. This makes it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
7-[3-(oxiran-2-yl)propoxy]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c15-14-6-4-10-3-5-11(8-13(10)18-14)16-7-1-2-12-9-17-12/h3-6,8,12H,1-2,7,9H2 |
InChI-Schlüssel |
KOOIXRMLUYQVIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


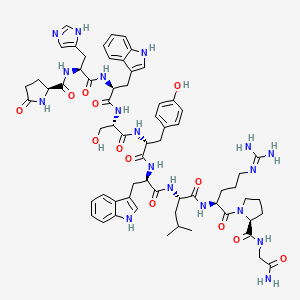
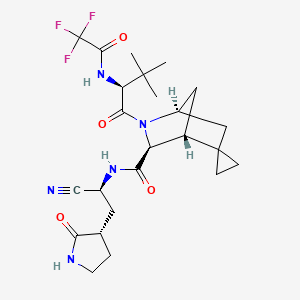


![[(2S,3R,4R,5R,7S,9S,10S,11R,12S,13R)-7-[[1-(benzenesulfonamido)-2-methylpropan-2-yl]carbamoyloxy]-2-[(1R)-1-[(2S,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxyethyl]-10-[(2S,3R,4Z,6R)-3-hydroxy-4-methoxyimino-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-6,14-dioxo-12-[[(2S,5R,7R)-2,4,5-trimethyl-1,4-oxazepan-7-yl]oxy]-oxacyclotetradec-4-yl] 3-methylbutanoate](/img/structure/B12393553.png)
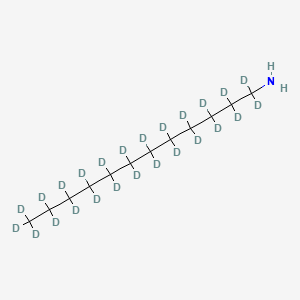
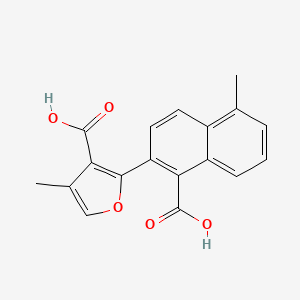
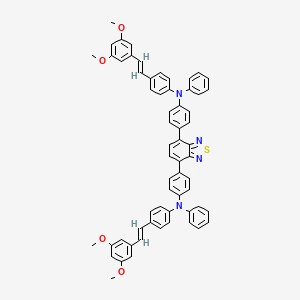

![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
